molecular formula C15H24N2 B1420006 N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine CAS No. 1094746-55-0

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine

Cat. No.: B1420006
CAS No.: 1094746-55-0
M. Wt: 232.36 g/mol
InChI Key: BZTWIDHVBYILDA-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine: is an organic compound with the molecular formula C15H24N2 It is a derivative of benzene, featuring a cyclohexyl and an ethyl group attached to the nitrogen atoms of a 2-methylbenzene-1,4-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzene-1,4-diamine.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.

Major Products:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine
  • N1-Cyclohexyl-2-fluoro-N1-methyl-1,4-benzenediamine
  • N1,N1-Diethyl-3-methylbenzene-1,4-diamine

Comparison:

  • N1-Cyclohexyl-N1-ethyl-2-methylbenzene-1,4-diamine is unique due to the specific positioning of the cyclohexyl and ethyl groups, which can influence its reactivity and interaction with molecular targets.
  • N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine differs in the position of the methyl group, which can affect its chemical properties and applications.
  • N1-Cyclohexyl-2-fluoro-N1-methyl-1,4-benzenediamine includes a fluorine atom, which can significantly alter its reactivity and potential applications.
  • N1,N1-Diethyl-3-methylbenzene-1,4-diamine lacks the cyclohexyl group, which can impact its hydrophobic interactions and overall chemical behavior.

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17(14-7-5-4-6-8-14)15-10-9-13(16)11-12(15)2/h9-11,14H,3-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWIDHVBYILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226558
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094746-55-0
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094746-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclohexyl-N1-ethyl-2-methyl-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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